1-(2,2-Dibromovinyl)-4-fluorobenzene
Overview
Description
1-(2,2-Dibromovinyl)-4-fluorobenzene is an organic compound characterized by the presence of a dibromovinyl group and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,2-Dibromovinyl)-4-fluorobenzene can be synthesized through a multi-step process involving the bromination of 4-fluorostyrene. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to achieve the desired dibromovinyl substitution on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dibromovinyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The dibromovinyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Reduction Reactions: The compound can be reduced to form 1-(2-bromovinyl)-4-fluorobenzene or other partially reduced derivatives.
Oxidation Reactions: Oxidative conditions can convert the dibromovinyl group into other functional groups, such as aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis and material science applications .
Scientific Research Applications
1-(2,2-Dibromovinyl)-4-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research:
Mechanism of Action
The mechanism by which 1-(2,2-Dibromovinyl)-4-fluorobenzene exerts its effects involves interactions with various molecular targets. The dibromovinyl group can participate in electrophilic or nucleophilic reactions, while the fluorine atom can influence the compound’s electronic properties, enhancing its reactivity and stability in certain reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Dibromovinyl)-2-fluorobenzene
- 1-(2,2-Dibromovinyl)-3-fluorobenzene
- 1-(2,2-Dibromovinyl)-4-chlorobenzene
Uniqueness
1-(2,2-Dibromovinyl)-4-fluorobenzene is unique due to the specific positioning of the fluorine atom, which can significantly influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical behaviors compared to its analogs .
Properties
IUPAC Name |
1-(2,2-dibromoethenyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVSCVFABZOIEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466637 | |
Record name | 1-(2,2-dibromovinyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159957-00-3 | |
Record name | 1-(2,2-dibromovinyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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